molecular formula C19H23N3O4S2 B2982660 Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 478045-25-9

Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2982660
CAS No.: 478045-25-9
M. Wt: 421.53
InChI Key: ATAVQOUBPUNZFU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isopropylamino group, an acetyl group, a phenyl group, a sulfanyl group, and a carboxylate group . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl groups could participate in acylation reactions, and the isopropylamino group could undergo reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might have a certain solubility in water, a specific melting point and boiling point, and unique reactivity .

Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound is involved in the synthesis of diverse heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, showcasing its utility in creating complex organic molecules with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997). Additionally, the compound's derivatives are utilized in fabricating 5-[(thiophen-3-yl)amino]-1,2,4-triazines, further demonstrating its versatility in organic synthesis (Krinochkin et al., 2021).

Corrosion Inhibition

Research indicates that similar compounds, including Schiff bases of thiophene derivatives, exhibit significant corrosion inhibition properties on mild steel in acid solutions, suggesting potential applications in protecting metals from corrosion (Behpour et al., 2009).

Metal–Organic Frameworks (MOFs)

The flexibility and functional substituents of thiophene carboxylate derivatives have been explored for constructing copper metal–organic systems. These compounds serve as ligands in MOFs, impacting the structures and properties of the resulting frameworks, which are of interest for applications ranging from catalysis to gas storage (Dai et al., 2009).

Antimicrobial Activity

Derivatives of thiophene carboxylate have been synthesized and tested for antimicrobial activity, showcasing the potential of such compounds in developing new antibacterial and antifungal agents. The research highlights the synthesis of spiro pyrazolethieno and pyrimidinethieno derivatives with observed biological activities (Faty, Hussein, & Youssef, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could include studying its potential applications, investigating its mechanism of action, and developing more efficient synthesis methods .

Properties

IUPAC Name

methyl 3-[[2-[2-[[2-(propan-2-ylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-12(2)20-10-16(23)21-13-6-4-5-7-15(13)28-11-17(24)22-14-8-9-27-18(14)19(25)26-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAVQOUBPUNZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)NC1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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